molecular formula C5H12ClNO2 B555828 Isopropyl 2-aminoacetate hydrochloride CAS No. 14019-62-6

Isopropyl 2-aminoacetate hydrochloride

Cat. No.: B555828
CAS No.: 14019-62-6
M. Wt: 153.61 g/mol
InChI Key: UBKCIXXGQRZHRO-UHFFFAOYSA-N
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Description

Isopropyl 2-aminoacetate hydrochloride is a chemical compound with the molecular formula C5H12ClNO2 and a molecular weight of 153.61 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties. This compound is often utilized in the synthesis of various organic molecules and has significant relevance in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropyl 2-aminoacetate hydrochloride can be synthesized through the esterification of glycine with isopropanol, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions generally include heating the mixture under reflux to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and recrystallization .

Chemical Reactions Analysis

Types of Reactions: Isopropyl 2-aminoacetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Isopropyl 2-aminoacetate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of isopropyl 2-aminoacetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. These metabolites can then participate in biochemical pathways, influencing cellular functions and physiological processes .

Comparison with Similar Compounds

  • Ethyl 2-aminoacetate hydrochloride
  • Methyl 2-aminoacetate hydrochloride
  • Propyl 2-aminoacetate hydrochloride

Comparison: Isopropyl 2-aminoacetate hydrochloride is unique due to its isopropyl group, which imparts distinct chemical properties compared to its ethyl, methyl, and propyl counterparts. The isopropyl group can influence the compound’s reactivity, solubility, and interaction with other molecules, making it particularly useful in specific applications where these properties are advantageous .

Properties

IUPAC Name

propan-2-yl 2-aminoacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-4(2)8-5(7)3-6;/h4H,3,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKCIXXGQRZHRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60930733
Record name Propan-2-yl glycinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60930733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14019-62-6
Record name Propan-2-yl glycinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60930733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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